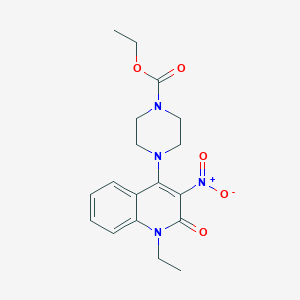
Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate, also known as ENQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ENQ is a piperazine derivative that has been synthesized and studied for its biological activities, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Synthesis of Fused Heterocycles
Specific Scientific Field
Organic Chemistry
Summary of the Application
The quinoline structure is used in the synthesis of fused heterocycles . These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
Methods of Application or Experimental Procedures
The synthesis of 4-hydroxy-2-quinolones, a related structure, can be achieved through the reaction of anilines using malonic acid equivalents .
Results or Outcomes
The synthetic methodology of quinolin-2,4-dione derivatives has been developed, along with their utility in the synthesis of fused ring systems .
Multicomponent Condensation
Specific Scientific Field
Green Chemistry
Methods of Application or Experimental Procedures
The reaction involves 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides .
Results or Outcomes
The process leads efficiently to heterocyclic enamines. This strategy is useful for the preparation of new biologically active structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .
Antimicrobial and Anticancer Evaluation
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
Quinoline derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities .
Methods of Application or Experimental Procedures
The synthesis of these derivatives involves various chemical reactions, and their biological activities are evaluated using standard laboratory procedures .
Results or Outcomes
Some of the synthesized quinoline derivatives have shown promising antimicrobial and anticancer activities .
Synthesis of Imidazole Containing Compounds
Specific Scientific Field
Medicinal Chemistry
Summary of the Application
Imidazole containing compounds, which can include quinoline derivatives, have been synthesized and evaluated for their therapeutic potential .
Methods of Application or Experimental Procedures
The synthesis involves various chemical reactions, and the therapeutic potential of the synthesized compounds is evaluated using standard laboratory procedures .
Results or Outcomes
Among the different derivatives, some compounds have shown good antimicrobial potential .
Synthesis of 6-Methyl-4-Substituted Pyrimidine Derivatives
Summary of the Application
6-Methyl-4-substituted pyrimidine derivatives, which can include quinoline derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities .
Results or Outcomes
Some of the synthesized 6-methyl-4-substituted pyrimidine derivatives have shown promising antimicrobial and anticancer activities .
properties
IUPAC Name |
ethyl 4-(1-ethyl-3-nitro-2-oxoquinolin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-3-21-14-8-6-5-7-13(14)15(16(17(21)23)22(25)26)19-9-11-20(12-10-19)18(24)27-4-2/h5-8H,3-4,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAHNHBHTWHQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-ethyl-3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

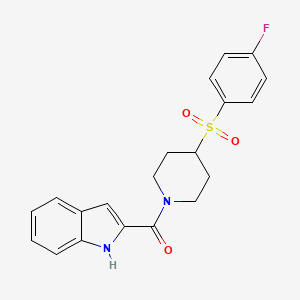

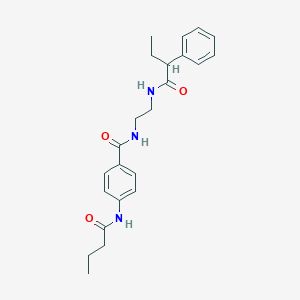
![6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate](/img/structure/B2590623.png)
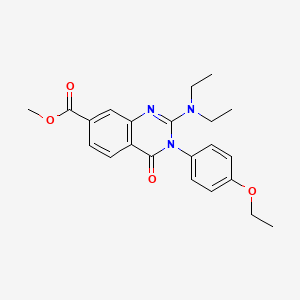
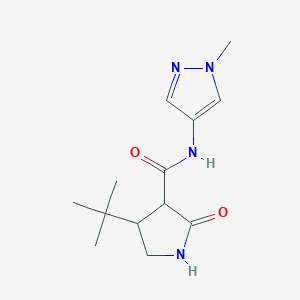
![N-Methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2590629.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590630.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2590633.png)
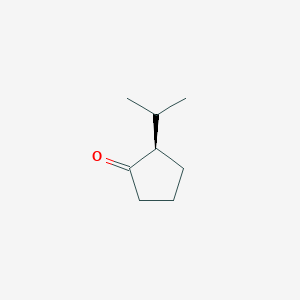


![N-benzyl-2-{5-[1-(prop-2-yn-1-yl)piperidin-4-yl]-1,2,4-oxadiazol-3-yl}acetamide](/img/structure/B2590637.png)
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2590638.png)